molecular formula C7H4ClNO4 B108654 2-Chloro-3-nitrobenzoic acid CAS No. 3970-35-2

2-Chloro-3-nitrobenzoic acid

Cat. No.: B108654
CAS No.: 3970-35-2
M. Wt: 201.56 g/mol
InChI Key: JRQDVRIQJJPHEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H4ClNO4 . It is a colorless crystalline solid with a distinctive odor. The compound has a melting point of about 167-170°C and a boiling point of 337°C. It is slightly soluble in water but has good solubility in solvents such as ethanol, acetone, and ether . This compound is an important intermediate in organic synthesis, commonly used in the production of antibiotics, pesticides, dyes, and other compounds .

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, such as 2-Chloro-3-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property could potentially influence its interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Nitro compounds can cause skin and eye irritation, and exposure can lead to symptoms including methemoglobin, sensitisation, irritation, and corneal damage .

Molecular Mechanism

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This process could potentially influence the compound’s interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that nitro compounds are a very important class of nitrogen derivatives . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Metabolic Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This process could potentially influence the compound’s involvement in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-nitrobenzoic acid can be synthesized through the chlorination of nitrobenzene. The specific synthesis method may vary depending on the reaction conditions. One common method involves the nitration of chlorobenzene followed by oxidation . Another method involves the nitration of benzoic acid derivatives followed by chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .

Properties

IUPAC Name

2-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQDVRIQJJPHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192785
Record name 2-Chloro-3-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
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CAS No.

3970-35-2
Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 3970-35-2
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-chloro-3-nitrobenzoic acid
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Record name 2-CHLORO-3-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Chloro-3-nitrobenzoic acid a valuable building block in organic synthesis?

A: The presence of both a carboxylic acid group and a chlorine atom, both ortho to a nitro group, makes this compound highly reactive towards nucleophilic substitution reactions. This enables its use in synthesizing diverse heterocyclic compounds like benzimidazoles [] and benzodiazepines [], which are important pharmacophores in medicinal chemistry.

Q2: Has this compound been explored for applications beyond pharmaceutical research?

A: Yes, researchers have investigated its use in developing new materials. For example, it served as a starting material for synthesizing bent-core molecules with a terminal halogen moiety []. These molecules hold potential for applications in liquid crystal displays and other advanced optical materials due to their unique self-assembling properties.

Q3: How is this compound typically used in the synthesis of complex molecules?

A: A common strategy involves utilizing this compound in multi-step syntheses. For example, in the synthesis of indolo-fused benzodiazepinyl/quinoxalinyl benzimidazoles, the compound served as a starting point. Researchers first performed a nucleophilic aromatic substitution on the chlorine atom, followed by a reduction of the nitro group, and finally a Pictet-Spengler-type cyclization to construct the final tetracyclic structure []. This exemplifies how the reactivity of this compound can be harnessed for building complex molecular architectures.

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